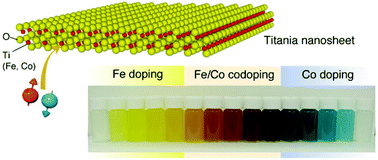Controlled doping of semiconducting titania nanosheets for tailored spinelectronic materials†
Nanoscale Pub Date: 2014-10-29 DOI: 10.1039/C4NR04465G
Abstract
Ti1−x−yFexCoyO2 nanosheets are synthesized in which the (Fe/Co) content is systematically controlled in the range of 0 ≤ x ≤ 0.4 and 0 ≤ y ≤ 0.2. A key feature of this new preparation is the use of (Li/Fe)-, (Fe/Co)- and (Li/Co)-co-substituted layered titanates as starting materials. In exfoliated nanosheets, the composition can be intentionally modified by controlled Fe/Co substitution into Ti sites during the solid-state synthesis of the starting layered compounds. The composition of the host layers is maintained in the subsequent exfoliation process, which is very helpful in the rational design of nanosheets through the use of controlled doping. Through this controlled doping, we achieve exquisite control of the electronic properties of Ti1-δO2 nanosheets, including the position of impurity bands, the Fermi energy and ferromagnetic properties. From photoelectron spectroscopy and first-principles studies, we have observed that the use of Fe/Co co-doping with higher Fe and Co oxidation states is necessary to bring the highest occupied Fe/Co impurity states to the Fermi level. This band engineering transforms the Ti1−x−yFexCoyO2 nanosheet into a room-temperature half-metallic ferromagnet, thus accomplishing the main requirements of future spinelectronics.


Recommended Literature
- [1] Identification of bioactive compounds in Lactobacillus paracasei subsp. paracasei NTU 101-fermented reconstituted skimmed milk and their anti-cancer effect in combination with 5-fluorouracil on colorectal cancer cells
- [2] Immobilisation and application of lipases in organic media
- [3] Synthesis of curtain-like crumpled boehmite and γ-alumina nanosheets†
- [4] Synthesis, functionalisation and post-synthetic modification of bismuth metal–organic frameworks†
- [5] Recent trends in transition metal dichalcogenide based supercapacitor electrodes
- [6] Two-dimensional atom ellipsoid model for analysing He–Li2[(A)1Σu+] rotational collisions with multiple impacts
- [7] Equipment news
- [8] Catalytic coupling of CO2 with epoxide by metal macrocycles functionalized with imidazolium bromide: insights into the mechanism and activity regulation from density functional calculations†
- [9] A straightforward zinc-catalysed reduction of sulfoxides to sulfides†
- [10] A novel genetically encoded fluorescent protein as a Cu(i) indicator†

Journal Name:Nanoscale
Research Products
-
CAS no.: 10403-00-6
-
CAS no.: 189337-28-8









